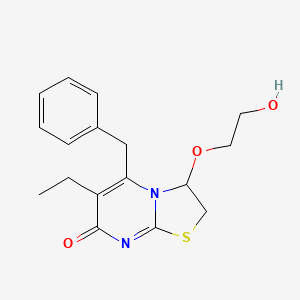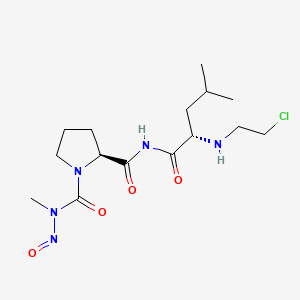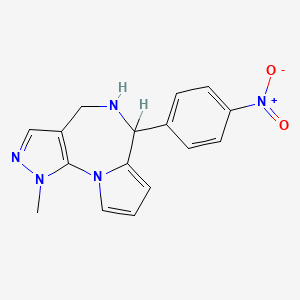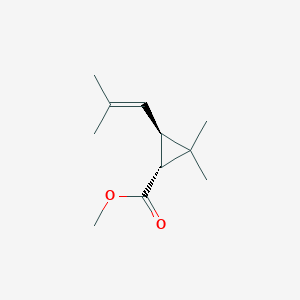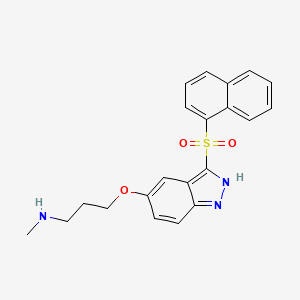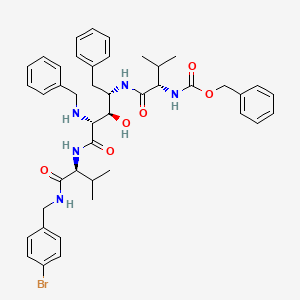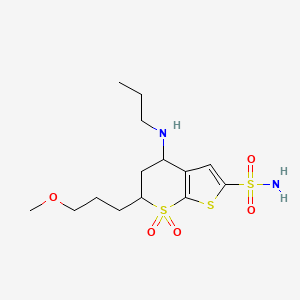
5,6-Dihydro-6-(3-methoxypropyl)-4-(propylamino)-4H-thieno(2,3-b)thiopyran-2-sulfonamide 7,7-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-693612 is a compound known for its role as an inhibitor of carbonic anhydrase . Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons, a reaction that is crucial in various physiological processes.
Métodos De Preparación
The synthesis of L-693612 involves several steps, including the preparation of intermediates and the final coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
L-693612 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-693612 may result in the formation of sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
L-693612 has been extensively studied for its applications in various fields:
Mecanismo De Acción
L-693612 exerts its effects by inhibiting the activity of carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance and fluid secretion in various tissues. By inhibiting carbonic anhydrase, L-693612 reduces the production of bicarbonate and protons, leading to a decrease in fluid secretion and intraocular pressure . The molecular targets of L-693612 include the active site of carbonic anhydrase, where it binds and prevents the enzyme from catalyzing its reaction .
Comparación Con Compuestos Similares
L-693612 is unique in its high affinity and specificity for carbonic anhydrase compared to other inhibitors. Similar compounds include:
Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer duration of action.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.
L-693612 stands out due to its potent inhibitory activity and its potential for use in both oral and topical formulations .
Propiedades
Número CAS |
138302-29-1 |
|---|---|
Fórmula molecular |
C14H24N2O5S3 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C14H24N2O5S3/c1-3-6-16-12-8-10(5-4-7-21-2)23(17,18)14-11(12)9-13(22-14)24(15,19)20/h9-10,12,16H,3-8H2,1-2H3,(H2,15,19,20) |
Clave InChI |
JNPHBSXNRNBLCV-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


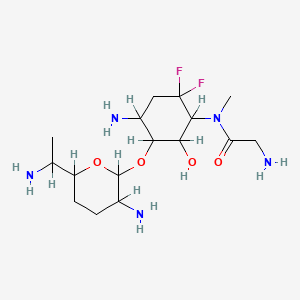


![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)
